Octamoxin sulfate

Catalog No.
S13222700
CAS No.
3845-07-6
M.F
C8H22N2O4S
M. Wt
242.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamoxin sulfate

CAS Number

3845-07-6

Product Name

Octamoxin sulfate

IUPAC Name

octan-2-ylhydrazine;sulfuric acid

Molecular Formula

C8H22N2O4S

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C8H20N2.H2O4S/c1-3-4-5-6-7-8(2)10-9;1-5(2,3)4/h8,10H,3-7,9H2,1-2H3;(H2,1,2,3,4)

InChI Key

JJILSUYJNDUISN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NN.OS(=O)(=O)O

Octamoxin sulfate, also known as 2-octylhydrazine, is a compound classified as an irreversible and nonselective monoamine oxidase inhibitor (MAOI) derived from hydrazine. It has the chemical formula C8H20N2\text{C}_8\text{H}_{20}\text{N}_2 and a molecular weight of approximately 144.26 g/mol. Historically, this compound was utilized in the treatment of depression during the 1960s but has since been withdrawn from clinical use due to safety concerns and the availability of more effective alternatives .

The structure of octamoxin sulfate includes a hydrazine group bonded to an octyl chain, which contributes to its unique pharmacological properties. Its IUPAC name is (octan-2-yl)hydrazine, and it is categorized under organic nitrogen compounds, specifically within the subclass of hydrazines and derivatives .

  • Oxidation: The compound can be oxidized to form corresponding hydrazones. Common oxidizing agents include potassium permanganate.
  • Reduction: It can be reduced to yield primary amines, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: Octamoxin can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides .

These reactions are crucial for understanding its chemical behavior and potential modifications in synthetic pathways.

The synthesis of octamoxin involves a straightforward reaction between octan-2-one and hydrazine hydrate under reflux conditions. The general procedure includes:

  • Mixing octan-2-one with hydrazine hydrate in a suitable solvent like ethanol.
  • Heating the mixture under reflux for several hours.
  • Isolating the product through distillation or crystallization .

This method highlights the compound's accessibility for research purposes despite its withdrawal from clinical applications.

While octamoxin is no longer used clinically, it remains of interest in scientific research due to its properties as a monoamine oxidase inhibitor. It has been utilized in studies exploring:

  • The role of monoamine oxidase in various biological systems.
  • The pharmacological effects of increasing neurotransmitter levels on mood disorders.
  • The synthesis of other hydrazine-based compounds for potential therapeutic uses .

Research on octamoxin has primarily focused on its interactions with monoamine oxidase enzymes. Its ability to irreversibly inhibit these enzymes raises important considerations regarding drug interactions with other substances that affect serotonin or norepinephrine levels. Additionally, studies have indicated potential interactions with dietary amines, necessitating caution when considering its use alongside certain foods or medications .

Octamoxin shares similarities with other hydrazine-based monoamine oxidase inhibitors. Notable compounds include:

Compound NameTypeUnique Features
PhenelzineHydrazine-based MAOIUsed clinically for depression; reversible inhibition
IsocarboxazidNon-hydrazine MAOISimilar antidepressant effects; different chemical structure
TranylcypromineNon-hydrazine MAOIDifferent mechanism; also used for depression

Octamoxin's uniqueness lies in its specific molecular structure and pharmacological profile, which differentiates it from these similar compounds while retaining the core mechanism associated with monoamine oxidase inhibition .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

242.13002836 g/mol

Monoisotopic Mass

242.13002836 g/mol

Heavy Atom Count

15

UNII

59D13JG0KE

Dates

Last modified: 08-10-2024

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